Erbium(III) nitrate pentahydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

erbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHUEHWVBVASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692900 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-51-3 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Erbium(III) Nitrate Pentahydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, synthesis, and applications of Erbium(III) Nitrate (B79036) Pentahydrate, with a focus on its role as a precursor in the development of advanced nanomaterials for biomedical and optical technologies.

Introduction

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a water-soluble, crystalline rare earth salt that serves as a critical precursor material in various high-technology fields. Its primary application lies in the synthesis of erbium-doped materials, which exhibit unique luminescent properties. These properties make them invaluable in optical communications, medical imaging, and drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in nanoparticle synthesis, and a discussion of the logical workflows for its application in research and development.

Physicochemical Properties

This compound is a pink, crystalline solid.[1][2][3][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] As an oxidizing agent, it may intensify fires and should be kept away from combustible materials.[5][6]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | Er(NO₃)₃·5H₂O | [2][3][7] |

| Molecular Weight | 443.35 g/mol | [2][3][7] |

| Appearance | Pink crystalline powder or crystals | [1][2][3][4] |

| Melting Point | 130 °C (decomposes, losing 4 H₂O) | [3][8] |

| Solubility in Water | Soluble | [3][4][9] |

| Solubility in Ethanol (B145695) | Soluble | [4] |

| CAS Number | 10031-51-3 | [7] |

| EC Number | 233-436-7 | [10] |

Synthesis and Thermal Decomposition

Synthesis of Erbium(III) Nitrate

Erbium(III) nitrate can be synthesized through several straightforward acid-base and redox reactions. The most common methods involve the dissolution of either erbium metal, erbium oxide, or erbium hydroxide (B78521) in nitric acid.[4]

-

Reaction with Erbium Metal: Er + 6HNO₃ → Er(NO₃)₃ + 3NO₂ + 3H₂O

-

Reaction with Erbium Oxide: Er₂O₃ + 6HNO₃ → 2Er(NO₃)₃ + 3H₂O

-

Reaction with Erbium Hydroxide: Er(OH)₃ + 3HNO₃ → Er(NO₃)₃ + 3H₂O

Thermal Decomposition

Upon heating, hydrated erbium(III) nitrate undergoes thermal decomposition. The pentahydrate initially loses four water molecules at approximately 130 °C.[8] Further heating leads to the formation of erbium oxynitrate (ErONO₃) and ultimately erbium oxide (Er₂O₃) at higher temperatures.[4]

Experimental Protocols

This compound is a key reagent in the synthesis of erbium-doped upconversion nanoparticles (UCNPs). These nanoparticles have the unique ability to convert lower-energy near-infrared (NIR) light to higher-energy visible light. Below are detailed protocols for two common synthesis methods.

Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

This method utilizes a water-based solution under high temperature and pressure to produce crystalline nanoparticles.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Yttthis compound (Yb(NO₃)₃·5H₂O)

-

This compound (Er(NO₃)₃·5H₂O)

-

Sodium fluoride (B91410) (NaF)

-

Sodium hydroxide (NaOH)

-

Oleic acid

-

Ethanol

-

Deionized water

Procedure:

-

Prepare separate aqueous stock solutions of Y(NO₃)₃, Yb(NO₃)₃, and Er(NO₃)₃.

-

In a typical synthesis for NaYF₄ nanoparticles doped with 20% Yb³⁺ and 2% Er³⁺, combine the appropriate volumes of the stock solutions in a flask.

-

In a separate beaker, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Add oleic acid to the sodium hydroxide solution and stir until a clear solution is formed.

-

Add the rare earth nitrate solution to the oleic acid/NaOH mixture with vigorous stirring.

-

Add an aqueous solution of sodium fluoride to the mixture and continue stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 6-12 hours.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the nanoparticle precipitate by centrifugation.

-

Wash the product with ethanol and water several times to remove any unreacted reagents.

-

Dry the final product in an oven at 60 °C.

Co-precipitation Synthesis of Erbium-Doped ZnO Nanoparticles

This method involves the precipitation of a solid from a solution, followed by thermal treatment to form the final crystalline nanoparticles.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (Er(NO₃)₃·5H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of zinc nitrate and erbium nitrate with the desired molar ratios.

-

Mix the two nitrate solutions under vigorous stirring.

-

Slowly add ammonium hydroxide dropwise to the mixed solution to induce co-precipitation of zinc hydroxide and erbium hydroxide. The pH of the solution should be carefully controlled.

-

Continue stirring the mixture for several hours to ensure homogeneity.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.

-

Dry the precipitate in an oven.

-

Calcination of the dried powder at a high temperature (e.g., 750 °C) is then performed to convert the hydroxides into the crystalline erbium-doped zinc oxide nanoparticles.[11]

Logical and Experimental Workflows

The utility of this compound in advanced research, particularly in the biomedical field, is best understood through the workflows that transform this simple salt into functional nanomaterials.

Workflow for Nanoparticle Synthesis

The general workflow for synthesizing erbium-doped nanoparticles using this compound as a precursor is a multi-step process. This process is fundamental to creating the materials used in more complex applications like bioimaging and drug delivery.

Upconversion Luminescence Mechanism

The most significant application of erbium-doped nanoparticles is their ability to exhibit upconversion luminescence. This process involves the absorption of two or more low-energy photons (typically in the near-infrared range) and the subsequent emission of a single higher-energy photon (in the visible range). This mechanism is particularly useful for bioimaging as NIR light can penetrate biological tissues more deeply and with less scattering than visible light. The process often involves a sensitizer (B1316253) ion, such as Ytterbium (Yb³⁺), which efficiently absorbs the excitation energy and transfers it to the Erbium (Er³⁺) activator ion.

Workflow for Bioimaging Applications

While this compound itself does not have direct biological signaling roles, the nanoparticles synthesized from it are increasingly used in biomedical imaging. The workflow involves several key stages, from nanoparticle synthesis to their application in cellular or in vivo imaging.

Safety and Handling

This compound is an oxidizing solid and can cause skin and serious eye irritation.[5][6][10] It may also cause respiratory irritation.[5][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly closed container in a dry, well-ventilated place, away from combustible materials.[6]

Conclusion

This compound is a versatile and essential compound for researchers and professionals in materials science, optics, and drug development. Its primary role as a precursor for erbium-doped nanomaterials enables the creation of advanced technologies with applications ranging from telecommunications to cutting-edge biomedical imaging and therapeutics. A thorough understanding of its properties and the experimental protocols for its use is crucial for the continued innovation in these fields.

References

- 1. Synthesis of NaYF4:Yb3+, Er3+ upconversion nanoparticles in normal microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erbium III Nitrate Pentahydrate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 3. Erbium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 4. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. americanelements.com [americanelements.com]

- 10. 硝酸エルビウム(III) 五水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Erbium(III) Nitrate Pentahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erbium(III) nitrate (B79036) pentahydrate, a hydrated salt of erbium with nitric acid. This compound serves as a crucial precursor in the synthesis of various erbium-doped materials, finding applications in optics, biomedical research, and catalysis.

Chemical Formula and Structure

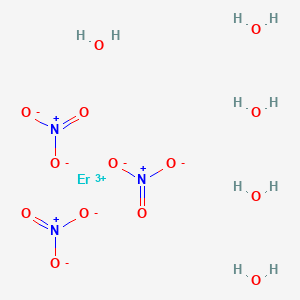

Erbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Er(NO₃)₃·5H₂O .[1][2][3][4] The structure consists of a central erbium ion (Er³⁺) coordinated by three nitrate anions (NO₃⁻) and five water molecules (H₂O). The coordination environment of the erbium ion is completed by oxygen atoms from both the nitrate groups and the water molecules. The nitrate anion is a univalent polyatomic ion composed of a single nitrogen atom ionically bound to three oxygen atoms.[5]

Physicochemical Properties

This compound is a pink, crystalline solid that is hygroscopic in nature.[4][6] It is soluble in water and alcohol. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Er(NO₃)₃·5H₂O | [1][2][3][4] |

| Molecular Weight | 443.35 g/mol | [1][2] |

| Appearance | Pink crystalline powder or solid | [3][7] |

| Melting Point | 130 °C (decomposes, losing 4H₂O) | [1] |

| Solubility | Soluble in water and alcohol | [4] |

| CAS Number | 10031-51-3 | [1][2] |

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of Erbium(III) nitrate. The most common approaches involve the reaction of an erbium source with nitric acid.

1. Synthesis from Erbium Oxide:

This method involves the dissolution of erbium oxide (Er₂O₃) in nitric acid.

-

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

-

Procedure:

-

Carefully add a stoichiometric excess of concentrated nitric acid to a reaction vessel containing Erbium(III) oxide powder. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Gently heat the mixture with stirring to facilitate the dissolution of the oxide. The reaction is as follows: Er₂O₃ + 6HNO₃ → 2Er(NO₃)₃ + 3H₂O

-

Once the erbium oxide has completely dissolved, a clear pink solution will be obtained.

-

The resulting solution is then carefully heated to evaporate excess nitric acid and water, leading to the crystallization of this compound upon cooling.

-

The crystals can be collected by filtration and dried in a desiccator over a suitable drying agent.

-

2. Synthesis from Erbium Carbonate:

An alternative method utilizes erbium carbonate (Er₂(CO₃)₃) as the starting material.

-

Materials:

-

Erbium(III) carbonate (Er₂(CO₃)₃)

-

8M Nitric acid (HNO₃)

-

Dilute nitric acid

-

-

Procedure:

-

Dissolve erbium carbonate in a slight excess of 8mol/L nitric acid under heating.[8]

-

After the reaction ceases and the carbonate is fully dissolved, filter the solution to remove any unreacted starting material.[8]

-

Evaporate and concentrate the solution to a paste-like consistency.[8]

-

Recrystallize the product from dilute nitric acid.[8]

-

Dry the resulting crystals in a desiccator containing 50% ~ 60% sulfuric acid.[8]

-

Logical Workflow: Synthesis of this compound from Erbium Oxide

The following diagram illustrates the key steps in the synthesis of this compound starting from Erbium(III) oxide.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile precursor for the synthesis of various erbium-doped nanomaterials with applications in luminescence.[9] For instance, it has been used to prepare yttrium alumino-borate (YAB) thin films and Er³⁺-Yb³⁺ co-doped TiO₂ electrodes.[9] It also serves as a chemical intermediate for the production of catalysts and other related compounds.[6] Furthermore, it is an important colorant in the manufacturing of glass and porcelain enamel glazes and is the main raw material for producing high-purity Erbium Oxide.[6] High-purity Erbium Nitrate is applied as a dopant in the fabrication of optical fibers and amplifiers.[6] While not a drug itself, its role as a precursor for luminescent materials makes it relevant in the development of bio-imaging and sensing technologies within the broader field of drug development and biomedical research.

References

- 1. Erbium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 2. scbt.com [scbt.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Erbium Nitrate Pentahydrate CAS NO: 10031-51-3 Molecular Formula: Er(NO3)3·5(H2O) [unmdc.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 10031-51-3 [chemicalbook.com]

- 7. Erbium(III) nitrate, pentahydrate, 99.99% - 10031-51-3 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. chembk.com [chembk.com]

- 9. 硝酸エルビウム(III) 五水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Erbium(III) Nitrate Pentahydrate (CAS: 10031-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium(III) nitrate (B79036) pentahydrate, with the CAS number 10031-51-3, is a water-soluble, crystalline rare earth salt.[1][2] This compound, appearing as pink crystals, serves as a critical precursor and dopant in a variety of advanced materials and technologies.[3][4][5] Its unique optical and magnetic properties, stemming from the trivalent erbium ion (Er³⁺), make it a valuable material in fields ranging from optical communications and medical imaging to nanotechnology and cancer therapy.[6][7][8][9] This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies for Erbium(III) nitrate pentahydrate, tailored for scientific and drug development professionals.

Core Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Er(NO₃)₃·5H₂O | [6][10][11][12] |

| Molecular Weight | 443.35 g/mol | [6][7][10][11][13][14] |

| Appearance | Pink Crystalline Solid | [3][4][5][7] |

| Solubility | Soluble in water and ethanol (B145695). | [12][15] |

| Thermal Decomposition | Decomposes upon heating to form erbium oxide. Loses four water molecules at 130°C. | [15] |

| Purity (Trace Metals Basis) | ≥99.9% | [6][16] |

Key Applications and Experimental Protocols

This compound is a versatile compound with numerous applications in science and technology. This section details some of the most significant applications and provides illustrative experimental protocols.

Nanoparticle Synthesis for Biomedical Applications

Erbium-doped nanoparticles are of significant interest for their use in bio-imaging, drug delivery, and cancer therapy.[17][18] this compound is a common precursor for the synthesis of these nanoparticles.

This protocol describes a general method for synthesizing erbium-doped zinc oxide nanoparticles, adapted from established co-precipitation techniques.[4]

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

This compound (Er(NO₃)₃·5H₂O)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Reaction and Precipitation:

-

Combine the zinc and erbium precursor solutions in the desired molar ratios under vigorous stirring.[4]

-

Slowly add the precipitating agent dropwise to the mixed solution to induce co-precipitation of zinc hydroxide and erbium hydroxide.[4]

-

Maintain constant, vigorous stirring for several hours at a controlled temperature (e.g., 60-80°C) to ensure a homogeneous mixture and complete reaction.[4]

-

-

Washing and Drying:

Workflow for Nanoparticle Synthesis

Caption: Workflow for synthesizing erbium-doped nanocrystals via co-precipitation.

Fabrication of Optical Fibers

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern optical communication systems. This compound can be used as a precursor to introduce erbium ions into the silica (B1680970) glass matrix of optical fibers.

The following is a generalized description of how this compound can be incorporated into an optical fiber preform using the Modified Chemical Vapor Deposition (MCVD) process.

Materials:

-

High-purity silica tube

-

Silicon tetrachloride (SiCl₄)

-

Germanium tetrachloride (GeCl₄)

-

This compound (Er(NO₃)₃·5H₂O)

-

Oxygen (O₂)

-

Helium (He)

Procedure:

-

Solution Doping:

-

A porous silica soot layer is first deposited on the inner surface of a silica tube using the MCVD process with SiCl₄ and GeCl₄.

-

The tube is then removed from the lathe, and an aqueous or alcoholic solution of this compound is introduced into the tube, allowing the porous layer to become saturated.

-

The tube is then drained and dried carefully.

-

-

Sintering and Collapse:

-

The doped, porous preform is then heated in a controlled atmosphere containing oxygen and chlorine to sinter the porous layer into a solid, transparent glass.

-

The temperature is further increased to collapse the tube into a solid rod, known as the preform.

-

-

Fiber Drawing:

Logical Flow of Optical Fiber Doping

References

- 1. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Erbium complexes as pioneers for implementing linear light-upconversion in molecules - Materials Horizons (RSC Publishing) DOI:10.1039/C9MH01899A [pubs.rsc.org]

- 3. Erbium(III) complexes with fluoroquinolones: Structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Erbium (Er) - MicroTrace Minerals [microtrace.de]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. discoveryalert.com.au [discoveryalert.com.au]

- 10. 硝酸エルビウム(III) 五水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Erbium Nitrate Pentahydrate CAS NO: 10031-51-3 Molecular Formula: Er(NO3)3·5(H2O) [unmdc.com]

- 13. This compound | ErH10N3O14 | CID 53249207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.ie [fishersci.ie]

- 15. chembk.com [chembk.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]

- 18. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. FOA Tech Topics: Manufacturing optical fiber [thefoa.org]

solubility of Erbium(III) nitrate pentahydrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Erbium(III) nitrate (B79036) pentahydrate in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize erbium compounds in their work.

Introduction

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) is a pink crystalline solid that finds applications in various fields, including as a precursor for the synthesis of upconversion nanoparticles, in fiber optics, and as a catalyst.[1] A thorough understanding of its solubility in different solvent systems is crucial for its effective use in these applications, enabling proper dissolution, reaction control, and purification. This guide summarizes the available solubility data and outlines the experimental methodologies for its determination.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 240.8 (units not specified) | 25 |

| Ethanol | C₂H₅OH | Soluble | Not Specified |

| Acetone | C₃H₆O | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

Note: The quantitative value for water solubility is provided from a single source without specified units, and therefore should be used with caution. The solubility in ethanol, acetone, and diethyl ether is qualitatively described as "soluble" in multiple sources.[2][4] Further experimental investigation is required to establish precise quantitative solubility data for these and other solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be carried out using several established experimental methods. The choice of method often depends on the desired precision, the nature of the solvent, and the available analytical instrumentation. Two common and reliable methods are the isothermal shake-flask method and the gravimetric method.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container, such as a glass flask.

-

Equilibration: The container is placed in a constant temperature bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid and liquid phases are allowed to separate. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Concentration Analysis: The concentration of Erbium(III) in the saturated solution is then determined using a suitable analytical technique.

Gravimetric Method

The gravimetric method is a straightforward and often used technique for determining solubility, particularly in volatile solvents.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1 and 2).

-

Sample Collection: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is evaporated from the container, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound.

-

Mass Determination: After all the solvent has been removed, the container with the dried solute is cooled to room temperature in a desiccator and then weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Solubility Calculation: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Analytical Techniques for Erbium Quantification

The accurate determination of the erbium concentration in the saturated solution is a critical step in most solubility measurement protocols. Several analytical techniques are suitable for this purpose:

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for the determination of elemental concentrations.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very high sensitivity and is suitable for determining very low concentrations of erbium.

-

Atomic Absorption Spectroscopy (AAS): A well-established technique for elemental analysis.

-

UV-Visible Spectroscopy: Can be used if the erbium salt solution has a distinct and measurable absorbance at a specific wavelength.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method coupled with analytical concentration measurement.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound and provided detailed experimental protocols for its determination. It is evident that while the qualitative solubility in several common solvents is known, there is a significant lack of precise, quantitative data. The methodologies and analytical techniques described herein provide a solid foundation for researchers to conduct their own solubility studies to fill these knowledge gaps. Accurate solubility data is paramount for the successful application of this compound in various scientific and industrial endeavors.

References

A Comprehensive Technical Guide to the Safe Handling of Erbium(III) Nitrate Pentahydrate for Researchers and Drug Development Professionals

An in-depth examination of the safety protocols, handling procedures, and experimental applications of Erbium(III) nitrate (B79036) pentahydrate, tailored for laboratory and research environments.

This technical guide provides a thorough overview of the safety data, handling protocols, and relevant experimental procedures for Erbium(III) nitrate pentahydrate. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information to ensure the safe and effective use of this compound in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference, and a detailed experimental protocol for the synthesis of erbium-doped nanoparticles is provided, complete with a workflow diagram.

Chemical and Physical Properties

This compound is a pink, crystalline solid that is soluble in water and ethanol (B145695).[1][2] It is important to note that this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] As an oxidizing agent, it can intensify fires and may form flammable mixtures when combined with hydrocarbons.[5][6]

| Property | Value |

| Chemical Formula | Er(NO₃)₃·5H₂O[6] |

| Molecular Weight | 443.35 g/mol [7][8] |

| Appearance | Pink crystalline solid[1][9] |

| Solubility | Soluble in water and ethanol[1][2] |

| Melting Point | Decomposes at 130°C, losing four water molecules[10] |

Safety and Hazard Information

This compound is classified as an oxidizer and can cause skin and serious eye irritation.[11] Inhalation of dust may lead to respiratory irritation.[11] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer[4][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][11] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][11] |

Toxicological Data

Handling and Storage Procedures

Proper handling and storage are paramount to ensure safety in the laboratory. Due to its oxidizing and hygroscopic nature, specific precautions must be taken.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, a NIOSH-approved respirator is recommended.[8]

Safe Handling Practices

-

Work in a well-ventilated area, preferably a chemical fume hood.[10]

-

Avoid the formation of dust.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Avoid contact with combustible materials, strong acids, and reducing agents.[7]

-

Wash hands thoroughly after handling.[3]

Storage Guidelines

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Protect from moisture due to its hygroscopic nature.[3]

-

Keep away from clothing and other combustible materials.[4]

Experimental Protocols

This compound is utilized in various research applications, including the synthesis of nanomaterials. The following is a detailed protocol for the co-precipitation synthesis of erbium-doped zinc oxide (ZnO:Er) nanoparticles.[12]

Synthesis of Erbium-Doped Zinc Oxide Nanoparticles

Objective: To synthesize ZnO nanoparticles doped with erbium using a co-precipitation method.

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

This compound (Er(NO₃)₃·5H₂O)

-

Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Reaction and Precipitation:

-

In a beaker, combine the zinc acetate and this compound solutions in the desired molar ratios under vigorous stirring.

-

Slowly add the precipitating agent dropwise to the mixed solution. This will initiate the co-precipitation of zinc hydroxide and erbium hydroxide.[12]

-

Maintain constant, vigorous stirring for several hours at a controlled temperature (e.g., 60-80°C) to ensure a homogeneous mixture and complete reaction.[12]

-

-

Washing and Drying:

-

Collect the precipitate by centrifugation.

-

Wash the collected precipitate multiple times with deionized water and ethanol to remove any unreacted ions and byproducts.

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) for 12-24 hours to remove solvents.

-

-

Calcination:

-

Transfer the dried powder to a furnace for calcination.

-

Heat the powder at a specific temperature (e.g., 500-800°C) for several hours to convert the hydroxides to erbium-doped zinc oxide nanoparticles.

-

Below is a diagram illustrating the experimental workflow for this synthesis.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures

This compound is an oxidizer and may intensify a fire.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Burning can produce obnoxious and toxic fumes, including nitrogen oxides (NOx).[3][7] The substance may ignite combustible materials such as wood, paper, and oil.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the case of a spill, ensure adequate ventilation and use personal protective equipment.[3]

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal. Avoid creating dust. Do not use combustible materials like paper towels for cleanup.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to always consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for any new experimental procedure.

References

- 1. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. americanelements.com [americanelements.com]

- 6. Erbium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. Erbium III Nitrate Pentahydrate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 10. chembk.com [chembk.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermal Decomposition of Erbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of Erbium(III) nitrate (B79036) pentahydrate, Er(NO₃)₃·5H₂O. The document outlines the multi-stage decomposition pathway, from the initial dehydration to the final formation of erbium(III) oxide. It includes detailed quantitative data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), presented in clear tabular formats for ease of comparison. Furthermore, this guide details the experimental protocols for these analytical techniques and provides a visual representation of the decomposition pathway and experimental workflow through Graphviz diagrams. This document is intended to be a valuable resource for researchers and professionals working with rare earth compounds in fields such as materials science, catalysis, and pharmaceutical development.

Introduction

Erbium(III) nitrate pentahydrate is a pink crystalline solid that serves as a crucial precursor in the synthesis of various erbium-containing materials, including high-purity erbium oxide (Er₂O₃). Erbium oxide is widely utilized in optical fibers, lasers, and as a dopant in various host materials for upconversion luminescence applications. The thermal decomposition of the hydrated nitrate salt is a common and effective method for the synthesis of erbium oxide nanoparticles and thin films. A thorough understanding of the decomposition process, including the temperature ranges of stability for the starting material and its intermediates, is essential for controlling the morphology, particle size, and purity of the final oxide product.

This guide details the sequential steps of the thermal decomposition of this compound, which involves dehydration, the formation of an intermediate erbium oxynitrate (ErONO₃), and the final conversion to erbium(III) oxide.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, which can be summarized as follows:

-

Dehydration: The process begins with the loss of the five water molecules of hydration. This typically occurs in multiple, often overlapping, stages at relatively low temperatures. One notable transition occurs at approximately 130°C, where a significant portion of the water is removed.

-

Formation of Anhydrous Erbium(III) Nitrate: Following the complete removal of water, the anhydrous Erbium(III) nitrate, Er(NO₃)₃, is formed. This intermediate is generally unstable at elevated temperatures.

-

Decomposition to Erbium Oxynitrate: The anhydrous nitrate then decomposes to form a stable intermediate, erbium oxynitrate (ErONO₃).[1] This step involves the release of nitrogen oxides.

-

Final Decomposition to Erbium(III) Oxide: At higher temperatures, the erbium oxynitrate undergoes further decomposition to yield the final product, erbium(III) oxide (Er₂O₃), with the release of more nitrogen oxides.

This multi-step process is common among hydrated rare earth nitrates. The precise temperatures for each stage can be influenced by experimental conditions such as the heating rate and the atmosphere.

Caption: Thermal decomposition pathway of this compound.

Quantitative Decomposition Data

The following tables summarize the quantitative data for the thermal decomposition of this compound. The data is based on thermogravimetric analysis and provides the temperature ranges, corresponding mass losses, and the chemical species involved at each stage.

Table 1: Summary of Thermal Decomposition Stages

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 1. Dehydration (Step 1) | Ambient - 150 | Er(NO₃)₃·H₂O | 16.25 | ~16.3 |

| 2. Dehydration (Step 2) | 150 - 250 | Er(NO₃)₃ | 4.06 | ~4.1 |

| 3. Oxynitrate Formation | 250 - 400 | ErONO₃ | 20.75 | ~20.8 |

| 4. Oxide Formation | 400 - 550 | Er₂O₃ | 15.68 | ~15.7 |

Table 2: Detailed Breakdown of Mass Loss Events

| Temperature (°C) | Reaction | Gaseous Products | Cumulative Theoretical Mass Loss (%) |

| ~130 | Er(NO₃)₃·5H₂O → Er(NO₃)₃·H₂O + 4H₂O | H₂O | 16.25 |

| >150 | Er(NO₃)₃·H₂O → Er(NO₃)₃ + H₂O | H₂O | 20.31 |

| >250 | 2Er(NO₃)₃ → 2ErONO₃ + 4NO₂ + O₂ | NO₂, O₂ | 41.06 |

| >400 | 2ErONO₃ → Er₂O₃ + N₂O₅ | N₂O₅ | 56.74 |

Note: The observed mass loss values are approximate and can vary with experimental conditions such as heating rate and atmospheric pressure.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the mass change of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer with a microbalance and a programmable furnace.

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is typically applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 800 °C to ensure the observation of all decomposition steps.

-

Atmosphere: The experiment is performed under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions and to carry away the gaseous decomposition products.

-

-

Data Analysis: The TGA curve is generated by plotting the percentage of the initial mass as a function of temperature. The derivative of this curve (DTG) is used to identify the temperatures at which the rate of mass loss is at its maximum, corresponding to the individual decomposition stages.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference between a sample and an inert reference material.

Methodology:

-

Instrument: A differential thermal analyzer.

-

Sample and Reference Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample crucible, and an equal mass of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Experimental Conditions: The experimental conditions, including heating rate, temperature range, and atmosphere, are generally matched to those of the TGA experiment to allow for direct correlation of the observed thermal events.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference as a function of temperature. Endothermic peaks indicate processes that absorb heat (e.g., dehydration and decomposition), while exothermic peaks indicate processes that release heat (e.g., crystallization or oxidation).

References

Crystal Structure of Erbium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Erbium(III) nitrate (B79036) pentahydrate (Er(NO₃)₃·5H₂O). The information contained herein is intended for researchers, scientists, and professionals in drug development who require detailed structural and methodological information on this compound. This document summarizes key crystallographic data, outlines experimental protocols for its characterization, and provides a logical workflow for crystal structure determination.

Crystallographic Data

The crystal structure of Erbium(III) nitrate pentahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The erbium ion is coordinated by ten oxygen atoms, originating from three bidentate nitrate groups and four water molecules.[1] A fifth water molecule is present in the crystal lattice but is not directly coordinated to the erbium ion.[1]

Unit Cell Parameters

The unit cell parameters for this compound are summarized in the table below. This data provides the fundamental dimensions of the crystal lattice.

| Parameter | Value[1] |

| a | 6.5913(4) Å |

| b | 9.5211(5) Å |

| c | 10.4936(6) Å |

| α | 63.742(4)° |

| β | 84.551(5)° |

| γ | 76.038(5)° |

| Volume | 573.09(6) ų |

| Z | 2 |

Selected Bond Lengths

The coordination environment of the erbium ion is further defined by the distances to the coordinating oxygen atoms. The bond lengths between the erbium ion and the oxygen atoms of the nitrate and water ligands are presented below.

| Bond | Length (Å)[1] |

| Er-O (nitrate) | 2.433(2) - 2.488(2) |

| Er-O (water) | 2.341(2) - 2.378(2) |

| N-O (coordinated) | 1.259(2) - 1.286(2) |

| N-O (uncoordinated) | 1.210(3) - 1.224(2) |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis and Crystallization

A general method for the preparation of lanthanide nitrate hydrates involves the reaction of the corresponding lanthanide(III) oxide with nitric acid. The resulting solution is then subjected to slow evaporation to promote the growth of single crystals.

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

A stoichiometric amount of Erbium(III) oxide is slowly added to a solution of concentrated nitric acid with gentle heating and stirring. The reaction is complete when the oxide has fully dissolved, resulting in a clear pink solution.

-

The solution is then filtered to remove any undissolved impurities.

-

The resulting solution of Erbium(III) nitrate is allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks will lead to the formation of pink, well-defined single crystals of this compound.

-

The crystals are then carefully harvested from the mother liquor and dried.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and potential crystal degradation.

Instrumentation:

-

A four-circle X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Data Collection and Processing:

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data is then processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules are typically located in the difference Fourier map and refined isotropically.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a logical and systematic workflow, from initial synthesis to final structure validation.

Caption: Workflow for the determination of the crystal structure of this compound.

References

Erbium(III) Nitrate Pentahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of erbium(III) nitrate (B79036) pentahydrate, a hydrated salt of erbium. This document details its chemical and physical properties, synthesis, applications, and safety information, presenting a valuable resource for professionals in research and development.

Core Properties and Data

Erbium(III) nitrate pentahydrate is a pink, crystalline solid that is hygroscopic. It is an important compound used in various high-technology applications due to the unique properties of the erbium ion.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 443.35 g/mol | [1][2][3][4][5] |

| Chemical Formula | Er(NO₃)₃·5H₂O | [2][3][4][5][6] |

| CAS Number | 10031-51-3 | [2][3][4][6][7][8][9] |

| Melting Point | 130°C (decomposes, losing 4H₂O) | [4][8] |

| Appearance | Pink crystalline powder | [1][4][7][10][11] |

| Solubility | Soluble in water and alcohol | [11][12] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for industrial-scale synthesis are proprietary, the general methodologies for preparing erbium(III) nitrate are well-established in the chemical literature. These methods typically involve the reaction of erbium metal, oxide, or hydroxide (B78521) with nitric acid.

General Synthesis Protocol:

-

Reaction: Dissolve erbium(III) oxide (Er₂O₃) in a stoichiometric excess of concentrated nitric acid (HNO₃) with gentle heating. The reaction proceeds as follows: Er₂O₃ + 6HNO₃ → 2Er(NO₃)₃ + 3H₂O

-

Crystallization: The resulting solution is then carefully evaporated to encourage the crystallization of this compound.

-

Isolation: The pink crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator.

Applications and Signaling Pathways

This compound serves as a crucial precursor and material in several advanced applications, primarily leveraging the unique optical properties of the Er³⁺ ion.

Key Applications:

-

Glass and Porcelain Colorant: It is used as an important colorant in the manufacturing of glass and porcelain enamel glazes.[10][11]

-

High Purity Erbium Oxide Production: It serves as the main raw material for producing high-purity erbium oxide.[10][11]

-

Optical Fiber Dopant: High-purity erbium nitrate is used as a dopant in the manufacturing of optical fibers and amplifiers.[10][11]

-

Catalysis and Chemical Intermediates: It is also utilized as a catalyst and as a chemical intermediate in the synthesis of other erbium compounds.[5][7]

Below is a diagram illustrating the logical workflow from this compound to its primary applications.

Caption: Workflow of this compound Applications.

Safety and Handling

This compound is an oxidizing agent and requires careful handling to prevent accidents.[1][7][9][13][14]

Hazard Summary:

-

Skin and Eye Irritant: Causes skin irritation and serious eye damage.[4][9][14]

-

Respiratory Irritant: May cause respiratory irritation.[4][9][14]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep and store away from clothing and other combustible materials.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

In case of fire, use CO₂, dry chemical, or foam for extinction.

References

- 1. americanelements.com [americanelements.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Erbium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 5. Erbium(III) nitrate, pentahydrate, 99.99% - 10031-51-3 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. ltschem.com [ltschem.com]

- 7. This compound | 10031-51-3 [chemicalbook.com]

- 8. This compound | 10031-51-3 [chemnet.com]

- 9. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 10. Erbium III Nitrate Pentahydrate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 11. Erbium Nitrate Pentahydrate-BEYONDCHEM [beyondchem.com]

- 12. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Erbium(III) Nitrate Pentahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties and Experimental Protocols of a Versatile Lanthanide Compound

Introduction

Erbium(III) nitrate (B79036) pentahydrate, with the chemical formula Er(NO₃)₃·5H₂O, is a pink, crystalline solid belonging to the lanthanide series of rare earth metals.[1][2][3] Its unique optical and chemical properties make it a valuable material in various high-technology applications, including as a precursor for the synthesis of erbium-doped nanomaterials for luminescence applications, in optical fibers and amplifiers, and as a colorant in glass and porcelain enamels.[4] In the biomedical field, it is gaining attention for its potential use in drug delivery systems and as a contrast agent in medical imaging.[5] This technical guide provides a detailed overview of the physical and chemical properties of Erbium(III) nitrate pentahydrate, along with relevant experimental protocols, to support its application in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | Er(NO₃)₃·5H₂O | [2][4] |

| Molecular Weight | 443.35 g/mol | [2] |

| Appearance | Pink crystalline powder or crystals | [1][4] |

| CAS Number | 10031-51-3 | [1] |

Solubility

The solubility of this compound in water has been reported with some conflicting information. While several sources describe it as soluble or highly soluble in water[1][2][6], others state it is "typically insoluble".[3][4] This discrepancy may be due to the specific conditions of solubility testing or the grade of the compound. For practical applications, it is recommended to experimentally determine the solubility under the specific conditions of use. It is also reported to be soluble in ethanol.[1]

Thermal Properties

This compound undergoes thermal decomposition upon heating. The process involves dehydration followed by the decomposition of the nitrate to form erbium oxide.

| Property | Value | Source(s) |

| Melting Point | 130 °C (with the loss of 4 H₂O) | [2][3] |

| Decomposition | Decomposes upon further heating to form ErONO₃ and subsequently erbium oxide. | [1] |

Experimental Protocols

Thermal Decomposition Analysis

The thermal decomposition of heavier rare-earth metal nitrate hydrates, including erbium nitrate, has been studied using thermobalance and differential thermal analysis (DTA).[7][8]

Methodology:

-

Thermogravimetric Analysis (TGA): A sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like nitrogen). The change in mass of the sample is recorded as a function of temperature. This allows for the determination of the temperatures at which dehydration and decomposition occur and the stoichiometry of these processes.

-

Differential Thermal Analysis (DTA): In this technique, the temperature difference between the sample and an inert reference material is measured as both are subjected to the same heating program. Endothermic and exothermic events, such as melting, dehydration, and decomposition, can be identified.

A study by Wendlandt and Bear investigated the thermal decomposition of a series of heavier rare-earth metal nitrate hydrates, providing insights into the decomposition patterns of these compounds.[7]

Chemical Properties and Reactivity

This compound is an oxidizing agent and can intensify fires.[2] It is incompatible with combustible materials, strong reducing agents, and strong acids. The compound is also hygroscopic and should be stored in a dry, well-ventilated place.[9]

Applications in Drug Development

This compound serves as a precursor in the synthesis of erbium-doped nanoparticles, which are being explored for various biomedical applications, including drug delivery and bioimaging. The unique luminescent properties of erbium ions are particularly advantageous for imaging applications.

Visualization of Experimental Workflow

Synthesis of Erbium-Doped Nanoparticles

The following diagram illustrates a typical workflow for the synthesis of erbium-doped nanoparticles using this compound via a co-precipitation method.[10]

Conclusion

This compound is a lanthanide compound with significant potential in both materials science and biomedical research. A thorough understanding of its physicochemical properties is essential for its effective application. This guide has summarized the key characteristics and provided insights into experimental protocols for its analysis. Further research to clarify its aqueous solubility and to fully characterize its crystal structure will be beneficial for advancing its use in various scientific and technological fields.

References

- 1. Erbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Erbium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. chembk.com [chembk.com]

- 4. Erbium III Nitrate Pentahydrate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. THERMAL DECOMPOSITION OF THE HEAVIER RARE-EARTH METAL NITRATE HYDRATES. THERMOBALANCE AND DIFFERENTIAL THERMAL ANALYSIS STUDIES (Journal Article) | OSTI.GOV [osti.gov]

- 8. THE THERMAL DECOMPOSITION OF THORIUM (IV), URANIUM(IV), AND THE RARE-EARTH METAL(III) OXALATE HYDRATES. DIFFERENTIAL THERMAL ANALYSIS AND WEIGHT-LOSS STUDIES (Journal Article) | OSTI.GOV [osti.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Erbium(III) Nitrate Pentahydrate: A Technical Guide to Purity and Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay information for Erbium(III) nitrate (B79036) pentahydrate (Er(NO₃)₃·5H₂O). This document outlines typical purity specifications, impurity profiles, and detailed experimental methodologies for the accurate determination of its quality, catering to the stringent requirements of research, development, and pharmaceutical applications.

Purity and Impurity Specifications

Erbium(III) nitrate pentahydrate is commercially available in various purity grades. High-purity grades are essential for applications in optical fibers, lasers, and as precursors for advanced materials. The purity is typically stated on a trace metals basis, indicating the total concentration of metallic impurities.

Table 1: Typical Purity and Assay Specifications for this compound

| Parameter | Specification | Notes |

| Purity (Trace Metals Basis) | ≥99.9% to ≥99.99% | The percentage indicates the purity with respect to other metal impurities.[1][2] |

| Assay (as Er) | 33% to 39% | This range corresponds to the theoretical erbium content in the pentahydrate form.[3] |

| Assay (as TREO) | >39.5% to >40% | Total Rare Earth Oxides, indicating the content of erbium and other rare earth oxides. |

| Appearance | Pink crystalline powder or crystals | A characteristic physical property of the compound.[3] |

| Solubility | Soluble in water and alcohol | Important for solution-based applications and analytical sample preparation. |

Table 2: Common Impurity Profile for High-Purity this compound (99.9% Trace Metals Basis)

| Impurity | Maximum Concentration (ppm) | Analytical Technique |

| Other Rare Earth Elements (as oxides) | ||

| Dysprosium (Dy₂O₃) | <500 | ICP-MS/OES |

| Holmium (Ho₂O₃) | <500 | ICP-MS/OES |

| Thulium (Tm₂O₃) | <500 | ICP-MS/OES |

| Ytterbium (Yb₂O₃) | <500 | ICP-MS/OES |

| Yttrium (Y₂O₃) | <500 | ICP-MS/OES |

| Non-Rare Earth Elements | ||

| Iron (Fe) | <10 | ICP-MS/OES |

| Calcium (Ca) | <50 | ICP-MS/OES |

| Silicon (Si) | <20 | ICP-MS/OES |

| Chloride (Cl⁻) | <50 | Ion Chromatography |

| Heavy Metals (as Pb) | <5 | ICP-MS |

Experimental Protocols

Accurate determination of the purity and assay of this compound is critical for quality control. The following are detailed methodologies for key analytical procedures.

Assay of Erbium Content by Complexometric EDTA Titration

This method determines the amount of erbium in the sample by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Principle: Erbium(III) ions form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using a metallochromic indicator, which changes color when all the free Erbium(III) ions have been complexed by EDTA.

Reagents and Equipment:

-

Standardized 0.05 M EDTA solution

-

Xylenol Orange indicator solution

-

Hexamethylenetetramine (hexamine) buffer (pH ~5.5)

-

Deionized water

-

Analytical balance

-

Burette, pipette, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

-

Buffering: Add hexamine buffer to the solution to adjust the pH to approximately 5.5. This pH is crucial for the stability of the Erbium-EDTA complex and the color change of the indicator.

-

Indicator Addition: Add 2-3 drops of Xylenol Orange indicator solution. The solution will turn a reddish-purple color in the presence of free Erbium(III) ions.

-

Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution changes from reddish-purple to a clear yellow.

-

Calculation: The percentage of erbium in the sample can be calculated using the following formula:

Where:

-

V_EDTA is the volume of EDTA solution used in liters.

-

M_EDTA is the molarity of the EDTA solution.

-

AW_Er is the atomic weight of Erbium (167.26 g/mol ).

-

W_sample is the weight of the sample in grams.

-

Determination of Trace Metal Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used to determine the concentration of trace and ultra-trace elemental impurities.

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of that element in the original sample.

Reagents and Equipment:

-

High-purity nitric acid (for sample digestion and matrix matching)

-

Multi-element standard solutions for calibration

-

Deionized water (18.2 MΩ·cm)

-

ICP-MS instrument

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) and dissolve it in a solution of 2% high-purity nitric acid in deionized water. Dilute the sample to a suitable concentration for ICP-MS analysis (typically in the parts-per-billion range).

-

Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the elements to be analyzed. The matrix of the standards should be matched to the sample matrix (i.e., 2% nitric acid) to minimize matrix effects.

-

Analysis: Aspirate the prepared sample and calibration standards into the ICP-MS. The instrument will measure the ion intensities for each element of interest.

-

Data Processing: A calibration curve is generated from the standard solutions. The concentrations of the impurities in the sample are then determined by comparing their ion intensities to the calibration curve.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

References

Methodological & Application

Synthesis of Erbium-Based Nanoparticles: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using Erbium(III) nitrate (B79036) pentahydrate as a precursor. It includes quantitative data summaries, step-by-step methodologies for various synthesis techniques, and visualizations of experimental workflows and associated biological signaling pathways.

Erbium-based nanoparticles, particularly erbium oxide (Er2O3), are gaining significant attention in the biomedical field due to their unique optical and magnetic properties. These nanoparticles serve as promising candidates for applications in bioimaging, drug delivery, and cancer therapy. Their ability to induce cellular responses, such as reactive oxygen species (ROS)-mediated apoptosis, makes them a focal point of research in the development of novel therapeutic strategies. The synthesis method employed plays a crucial role in determining the physicochemical characteristics of the nanoparticles, which in turn dictates their biological activity.

Data Presentation: Synthesis and Characterization of Erbium Oxide Nanoparticles

The following tables summarize quantitative data from various studies on the synthesis of erbium oxide nanoparticles using Erbium(III) nitrate pentahydrate. These tables facilitate the comparison of different synthesis methods and their impact on the resulting nanoparticle characteristics.

| Synthesis Method | Precursors | Precipitating/Complexing Agent | Temperature (°C) | Time | Average Crystallite Size (nm) | Morphology | Reference |

| Thermal Decomposition | This compound, Glycine (B1666218) | Glycine | 250 ± 10 | - | 10 | Not specified | [1][2][3] |

| Microwave Irradiation | This compound, Iron(III) nitrate nonahydrate, Urea (B33335) | Urea | 800 (sintering) | 30 min (sintering) | 15 | Not specified | [4] |

| Sol-Gel | This compound, Tetraethyl orthosilicate (B98303) (TEOS), Ethanol (B145695), Water | HCl, NH4OH | 70 (reflux), 500-900 (annealing) | 90 min (reflux) | Varies with annealing | Film | [5] |

| Hydrothermal | Erbium oxide (from Erbium nitrate) | - | 300 | 2-22 h | 6-30 (diameter of nanofibers) | Nanofibers, Nanorods | [6] |

| Characterization Technique | Parameter | Result | Reference |

| X-Ray Diffraction (XRD) | Crystalline Structure | Cubic | [4] |

| Crystallite Size | 10 - 15 nm | [1][2][3][4] | |

| Transmission Electron Microscopy (TEM) | Morphology | Cubic shape, well-dispersed | [7] |

| Average Particle Size | 50 ± 3.55 nm | [7] | |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental Composition | Confirmed presence of Erbium and Oxygen | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of erbium-based nanoparticles using this compound.

Protocol 1: Thermal Decomposition Synthesis of Erbium Oxide (Er2O3) Nanoparticles

This protocol describes the synthesis of erbium oxide nanocrystallites via the thermal decomposition of a complex formed between this compound and glycine.[1][2][3]

Materials:

-

This compound (Er(NO₃)₃·5H₂O)

-

Glycine (C₂H₅NO₂)

-

Deionized water

-

Crucible

-

Furnace

Procedure:

-

Prepare an aqueous solution of this compound.

-

Prepare an aqueous solution of glycine.

-

Mix the this compound and glycine solutions in a crucible. The molar ratio of glycine to erbium nitrate can be varied to control the reaction.

-

Heat the mixture in a furnace to evaporate the water and form a precursor gel.

-

Increase the temperature to approximately 250 °C. The gel will undergo self-combustion.

-

The decomposition of the complex occurs at this temperature, resulting in the formation of ultra-fine, light pink erbium oxide nanoparticle powder.[1][2][3]

-

Allow the crucible to cool to room temperature.

-

Collect the resulting erbium oxide nanocrystallites.

Characterization: The synthesized nanoparticles can be characterized using X-ray diffraction (XRD) to determine the crystallite size and phase, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to observe the morphology.[1][2][3]

Protocol 2: Microwave-Assisted Synthesis of Erbium Oxide (Er2O3) Nanoparticles

This protocol details a rapid, energy-efficient microwave-assisted method for synthesizing erbium oxide nanoparticles.[4]

Materials:

-

This compound (Er(NO₃)₃·5H₂O)

-

Urea (CH₄N₂O)

-

Deionized water

-

Microwave reactor

-

Centrifuge

-

Furnace

Procedure:

-

Prepare an aqueous solution of this compound.

-

Prepare an aqueous solution of urea.

-

Mix the erbium nitrate and urea solutions. The stoichiometric ratio can be adjusted.

-

Place the mixed solution in a microwave reactor.

-

Irradiate the solution with microwaves. Typical parameters can be a few minutes of irradiation, but this will depend on the specific reactor.[8]

-

After irradiation, a precipitate will form. Collect the precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the washed precipitate in an oven.

-

To obtain the crystalline erbium oxide phase, sinter the dried powder in a furnace at a high temperature, for example, 800°C for 30 minutes.[4]

Characterization: The final product can be analyzed using XRD to confirm the crystal structure and calculate the crystallite size. SEM or TEM can be used to examine the morphology of the nanoparticles.[4]

Application in Drug Development: Inducing Cancer Cell Apoptosis

Erbium oxide nanoparticles have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to genomic instability and apoptosis.[9][10][11][12][13] This section describes the signaling pathway involved.

ROS-Mediated Apoptosis Signaling Pathway

Exposure of cancer cells to erbium oxide nanoparticles can lead to an increase in intracellular ROS levels.[9][11][13] This oxidative stress can cause DNA damage.[9][13] The cellular response to this damage often involves the tumor suppressor protein p53.[9][14] Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9][14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis or programmed cell death.[9]

References

- 1. dspace.vsb.cz [dspace.vsb.cz]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Erbium Oxide Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of Calcium Titanate or Erbium Oxide Nanoparticles Induced Cytotoxicity and Genotoxicity in Normal HSF Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of ROS mediated genomic instability, apoptosis and G0/G1 cell cycle arrest by erbium oxide nanoparticles in human hepatic Hep-G2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erbium oxide nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells | Semantic Scholar [semanticscholar.org]

- 11. Erbium oxide nanoparticles induce potent cell death, genomic instability and ROS-mitochondrial dysfunction-mediated apoptosis in U937 lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Induction of ROS mediated genomic instability, apoptosis and G0/G1 cell cycle arrest by erbium oxide nanoparticles in human hepatic Hep-G2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Erbium(III) Nitrate Pentahydrate for Upconversion Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Erbium-Doped Upconversion Nanoparticles (UCNPs)

Lanthanide-doped upconversion nanoparticles (UCNPs) are a specialized class of nanomaterials that can convert low-energy near-infrared (NIR) light into higher-energy visible or ultraviolet light.[1] This anti-Stokes emission is particularly valuable for biomedical applications because NIR light offers deep tissue penetration with minimal autofluorescence from biological samples.[2][3] Erbium(III) ions (Er³⁺) are frequently used as the activator in these systems, responsible for the light emission. To enhance the efficiency of this process, Er³⁺ is typically co-doped with Ytterbium(III) ions (Yb³⁺), which act as sensitizers, efficiently absorbing 980 nm NIR light and transferring the energy to the Er³⁺ ions.[1][4]

Erbium(III) nitrate (B79036) pentahydrate (Er(NO₃)₃·5H₂O) is a common and reliable precursor for introducing Er³⁺ ions into the host matrix of the nanoparticle, such as NaYF₄.[5] The choice of precursor is critical as it influences the nanoparticle's size, crystal phase, and luminescent properties. The unique optical characteristics of Er³⁺-doped UCNPs make them exceptional candidates for a variety of applications, including high-contrast bioimaging, targeted drug delivery, and photodynamic therapy (PDT).[6][7][8]

Key Applications and Mechanisms

UCNPs synthesized with erbium(III) nitrate pentahydrate serve as versatile platforms for advanced biomedical applications.

-

Bioimaging: UCNPs provide a high signal-to-noise ratio for in vitro and in vivo imaging due to the absence of autofluorescence under NIR excitation.[3][9] This allows for clear, long-term imaging of cells and tissues.[7]

-